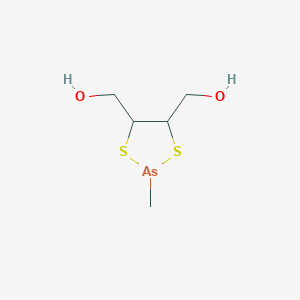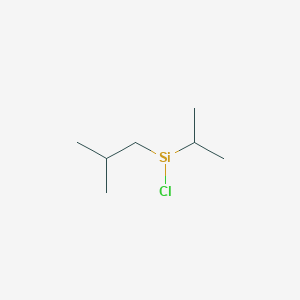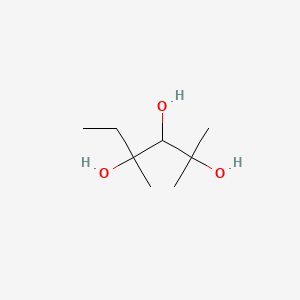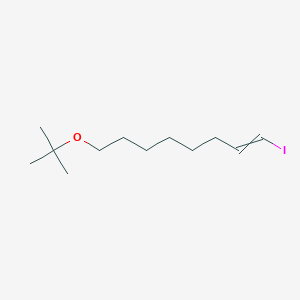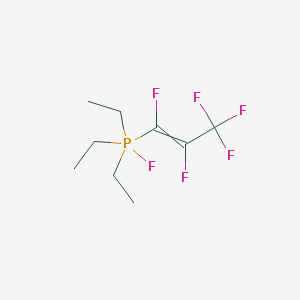
Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of multiple fluorine atoms and a phosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane typically involves the reaction of triethylphosphine with a fluorinated alkene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various phosphine derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane group and fluorinated moiety. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-chloro-1,1,2-trifluoro-3-[(1E)-1,2,3,3,3-pentafluoroprop-1-en-1-yl]cyclobutane
- 1-chloro-2-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene
Uniqueness
Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane is unique due to its combination of a phosphane group with a highly fluorinated alkene This structure imparts distinct chemical properties, such as high reactivity and stability, which are not commonly found in other similar compounds
Properties
CAS No. |
120154-83-8 |
|---|---|
Molecular Formula |
C9H15F6P |
Molecular Weight |
268.18 g/mol |
IUPAC Name |
triethyl-fluoro-(1,2,3,3,3-pentafluoroprop-1-enyl)-λ5-phosphane |
InChI |
InChI=1S/C9H15F6P/c1-4-16(15,5-2,6-3)8(11)7(10)9(12,13)14/h4-6H2,1-3H3 |
InChI Key |
AYRGKFDMJHFAER-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)(CC)(C(=C(C(F)(F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


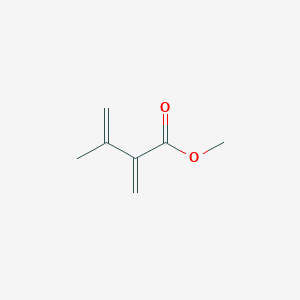

![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
![Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14283715.png)
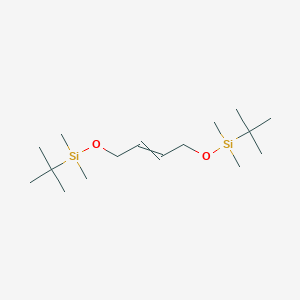
![Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B14283723.png)
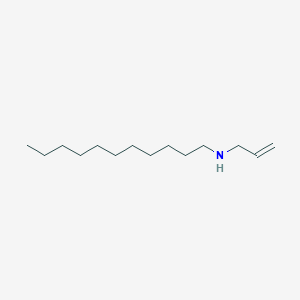
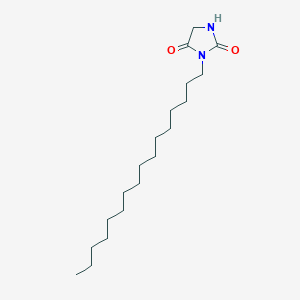
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
